Dehydroandrographolide,(S)
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Overview
Description
Dehydroandrographolide is a diterpene compound found in the herb Andrographis paniculata, commonly known as the “king of bitters.” This compound is known for its anti-inflammatory, antiviral, and anticancer properties . It has been widely used in traditional medicine across Asia, particularly in China, India, and Korea, for the treatment of inflammatory diseases and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroandrographolide can be isolated from Andrographis paniculata using various extraction methods. One common method involves ultrasonic extraction with methanol, followed by purification using solid-phase extraction and liquid chromatography with mass spectrometry . The sample is ultrasonically extracted with 40% methanol and then purified with a C18 solid-phase extraction column .
Industrial Production Methods: Industrial production of dehydroandrographolide typically involves large-scale extraction from Andrographis paniculata. The plant material is processed to isolate the active compounds, which are then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the reactions involving dehydroandrographolide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of dehydroandrographolide include various derivatives with enhanced anti-inflammatory, antiviral, and anticancer activities . These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Dehydroandrographolide has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives . In biology and medicine, it is studied for its anti-inflammatory, antiviral, and anticancer properties . The compound has shown potential in treating diseases such as viral infections, cancer, and inflammatory conditions . In industry, dehydroandrographolide is used in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
Dehydroandrographolide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . Additionally, it modulates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in immune response regulation . The compound also interacts with various enzymes and receptors, contributing to its antiviral and anticancer activities .
Comparison with Similar Compounds
Dehydroandrographolide is similar to other diterpenoid lactones found in Andrographis paniculata, such as andrographolide and neoandrographolide . it is unique in its specific molecular structure, which contributes to its distinct biological activities . Compared to andrographolide, dehydroandrographolide has shown higher potency in certain anti-inflammatory and antiviral assays .
List of Similar Compounds:- Andrographolide
- Neoandrographolide
- 14-deoxyandrographolide
- 14-deoxy-11,12-didehydroandrographolide
Properties
Molecular Formula |
C20H28O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one |
InChI |
InChI=1S/C20H28O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,10,14,16-17,21-23H,1,4,6-9,11H2,2-3H3/t14-,16+,17-,19+,20+/m1/s1 |
InChI Key |
QQCLBMUOIGPCDE-XUMBOQAASA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC=C3C(=COC3=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(=COC3=O)O)(C)CO)O |
Origin of Product |
United States |
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